N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide
Description
N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic organic compound characterized by the presence of both difluorophenyl and trifluoroethyl groups
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO/c1-5(17)16-9(10(13,14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPNPKFAVCUOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=C(C=CC=C1F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves the reaction of 2,6-difluoroaniline with a trifluoroethylating agent, followed by acetylation. One common method involves the use of triphenylphosphite as a coupling reagent to facilitate the reaction between 2,6-difluoroaniline and nitrilotriacetic acid . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)acetamide
- N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazineacetamide
- N-(2,6-difluorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of both difluorophenyl and trifluoroethyl groups, which confer distinct chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
